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Overview
Description
Quinolinol analogs are a class of compounds derived from quinoline, a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused with a pyridine moiety. Quinolinol analogs have gained significant attention due to their versatile applications in medicinal, synthetic organic, and industrial chemistry . These compounds are known for their potential biological and pharmaceutical activities, making them essential in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of quinolinol analogs. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve various reaction conditions and reagents to construct the quinoline scaffold.
Gould–Jacob Synthesis: This method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions to form quinoline derivatives.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with carbonyl compounds in the presence of acidic or basic catalysts.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones or aldehydes in the presence of a base to form quinoline derivatives.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
Doebner von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of acidic catalysts.
Conrad Limpach Synthesis: This method involves the reaction of aniline derivatives with β-ketoesters under acidic conditions to form quinoline derivatives.
Industrial Production Methods
Industrial production of quinolinol analogs often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency, yield, and environmental impact of the synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Quinolinol analogs undergo various types of chemical reactions, including oxidation, reduction, substitution, and cyclization reactions .
Cyclization: Cyclization reactions involving quinolinol analogs can lead to the formation of fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of quinolinol analogs include acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) .
Major Products
The major products formed from the reactions of quinolinol analogs include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Quinolinol analogs have a wide range of scientific research applications in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of quinolinol analogs varies depending on their specific structure and target . For example, some quinolinol analogs inhibit the activity of DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . Other quinolinol analogs may act as inhibitors of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Quinolinol analogs can be compared with other similar compounds, such as quinoline, isoquinoline, and quinazoline derivatives .
Quinoline: Quinoline is the parent compound of quinolinol analogs and shares a similar double-ring structure.
Isoquinoline: Isoquinoline is a structural isomer of quinoline with the nitrogen atom located at a different position in the ring system.
Quinazoline: Quinazoline is another heterocyclic compound with a similar structure to quinoline.
Properties
CAS No. |
1233345-93-1 |
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Molecular Formula |
C25H24Cl2N4O |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
7-chloro-4-[4-[3-(7-chloroquinolin-4-yl)oxypropyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H24Cl2N4O/c26-18-2-4-20-22(16-18)28-8-6-24(20)31-13-11-30(12-14-31)10-1-15-32-25-7-9-29-23-17-19(27)3-5-21(23)25/h2-9,16-17H,1,10-15H2 |
InChI Key |
QFEOAXSFUULJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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